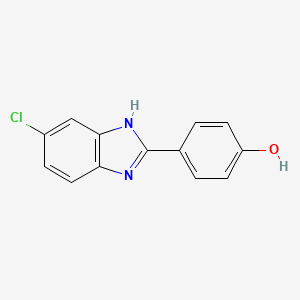

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is a heterocyclic compound that features both a benzimidazole core and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole typically involves the condensation of 4-hydroxyaniline with 5-chloro-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at position 5 of the benzimidazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce diverse functional groups:

Reagents/Conditions :

-

Amines (e.g., aniline, piperazine) or thiols in the presence of NaOH or K₂CO₃.

-

Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

Products :

-

5-Amino or 5-thioether benzimidazole derivatives.

Example :

Substitution with piperazine yields 5-piperazinyl derivatives, which exhibit enhanced biological activity in acetylcholinesterase (AChE) inhibition studies .

Table 1: Substitution Reactions of the Chlorine Atom

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperazine | DMF, 100°C, 12 h | 5-Piperazinyl-benzimidazole | AChE inhibition |

| Sodium thiophenolate | DMSO, 80°C, 8 h | 5-Phenylthio-benzimidazole | Antimicrobial agents |

Oxidation of the Hydroxyphenyl Group

The para-hydroxyphenyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions:

Reagents/Conditions :

-

KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄).

-

Elevated temperatures (50–70°C).

Products :

-

Benzoquinone-benzimidazole hybrids.

Mechanism :

The hydroxyl grou

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, have shown promising antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial and fungal strains.

- Antibacterial Properties : Studies have demonstrated that benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzimidazole frameworks have been evaluated using the broth microdilution method, showing MIC values indicating substantial antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The antifungal potential of these compounds is also notable. Certain derivatives have been found to inhibit Candida albicans, with MIC values that suggest effectiveness comparable to standard antifungal agents .

Antiviral Applications

The antiviral efficacy of this compound has been explored in various studies, particularly against viruses such as Hepatitis B and C.

- Hepatitis Virus Inhibition : Compounds derived from benzimidazole have been reported to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and demonstrate antiviral activity against Hepatitis C virus (HCV). For instance, certain derivatives showed EC50 values in the nanomolar range, indicating potent antiviral effects .

- Broad-Spectrum Antiviral Activity : Other studies have highlighted the effectiveness of benzimidazole derivatives against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating strong inhibitory effects on viral replication .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies.

- Cell Line Studies : Research has shown that certain benzimidazole derivatives exhibit significant cytotoxicity against cancer cell lines such as HEPG2 (human liver carcinoma) and MCF-7 (breast cancer). These compounds often induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

- Mechanistic Insights : The mechanisms underlying the anticancer effects include the induction of cell cycle arrest and apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activities.

- In Vivo Studies : Various studies have reported the ability of benzimidazole derivatives to reduce inflammation in animal models. For example, compounds have shown a significant decrease in edema in xylene-treated mice, indicating their potential as anti-inflammatory agents .

- Mechanisms of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical mediators in inflammatory processes .

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzimidazole core can engage in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or modulate receptor function, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Hydroxyphenyl)benzimidazole

- 5-Chloro-2-phenylbenzimidazole

- 2-(4-Hydroxyphenyl)-1H-benzimidazole

Uniqueness

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is unique due to the presence of both a hydroxyphenyl group and a chlorine atom on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyphenyl group enhances its potential for hydrogen bonding, while the chlorine atom provides a site for further functionalization through substitution reactions.

Actividad Biológica

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a hydroxyphenyl group and a chlorine atom, which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves the condensation of 4-hydroxyaniline with 5-chloro-1,2-phenylenediamine under acidic conditions, often utilizing dehydrating agents like polyphosphoric acid or concentrated sulfuric acid to facilitate cyclization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the benzimidazole core can engage in π-π stacking interactions. These interactions may inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens such as Candida albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | < 10 μg/mL |

| 5-Chloro-2-phenylbenzimidazole | Candida albicans | < 5 μg/mL |

| 2-(4-Hydroxyphenyl)benzimidazole | Klebsiella pneumoniae | < 15 μg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Case Study: Anticancer Effects

In a study examining the effects of various benzimidazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 μM. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

When compared with other benzimidazole derivatives, this compound exhibits distinct biological activities due to its unique functional groups. The presence of both hydroxy and chloro groups enhances its potential for further chemical modifications, which may lead to improved efficacy against targeted diseases.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Chloro-2-phenylbenzimidazole | High | Moderate |

| 2-(4-Hydroxyphenyl)benzimidazole | Low | High |

Propiedades

IUPAC Name |

4-(6-chloro-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUHTGJGVJGBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.